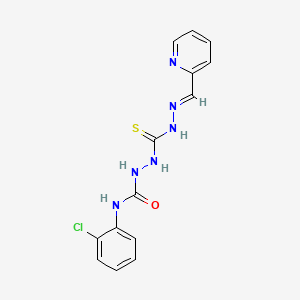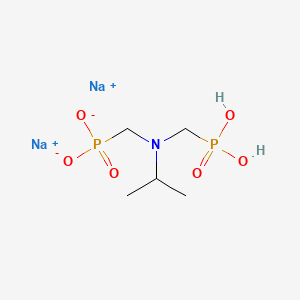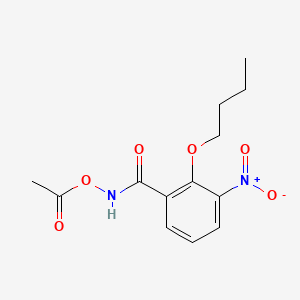
N-(Acetyloxy)-N-butoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyloxy)-N-butoxy-3-nitrobenzamide is an organic compound that features a nitrobenzamide core with acetyloxy and butoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-butoxy-3-nitrobenzamide typically involves the nitration of benzamide followed by the introduction of acetyloxy and butoxy groups. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The acetyloxy group can be introduced using acetic anhydride in the presence of a base such as pyridine . The butoxy group can be added through a nucleophilic substitution reaction using butanol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and esterification processes. These methods would need to be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)-N-butoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy and butoxy groups can be substituted under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide in methanol for deprotection of the acetyloxy group.
Major Products
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of deprotected alcohols or ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-N-butoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyloxy and butoxy groups can modulate the compound’s solubility and reactivity. These interactions can affect various biological pathways, including oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-(Acetyloxy)-N-butoxybenzamide: Lacks the nitro group, resulting in different reactivity and biological activity.
N-(Acetyloxy)-N-methoxy-3-nitrobenzamide: Contains a methoxy group instead of a butoxy group, affecting its solubility and reactivity.
N-(Acetyloxy)-N-butoxy-4-nitrobenzamide: The nitro group is positioned differently, leading to variations in chemical behavior.
Uniqueness
N-(Acetyloxy)-N-butoxy-3-nitrobenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
357204-47-8 |
|---|---|
Molecular Formula |
C13H16N2O6 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
[(2-butoxy-3-nitrobenzoyl)amino] acetate |
InChI |
InChI=1S/C13H16N2O6/c1-3-4-8-20-12-10(13(17)14-21-9(2)16)6-5-7-11(12)15(18)19/h5-7H,3-4,8H2,1-2H3,(H,14,17) |
InChI Key |
HGZSCOXMAIVNDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)NOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


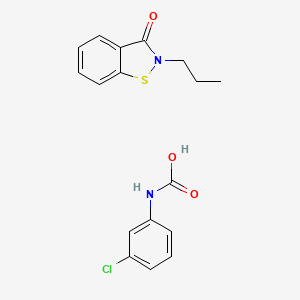
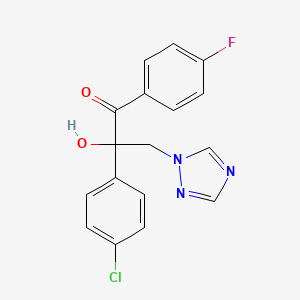

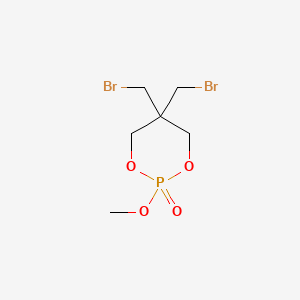
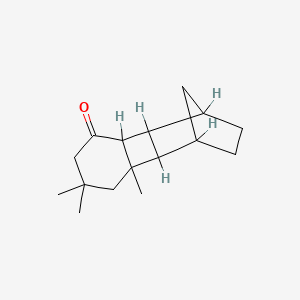
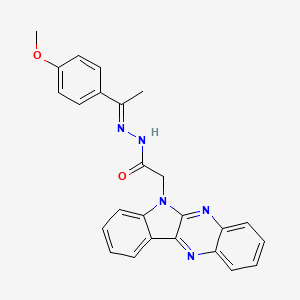
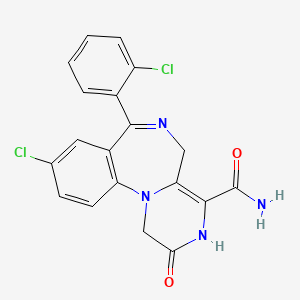
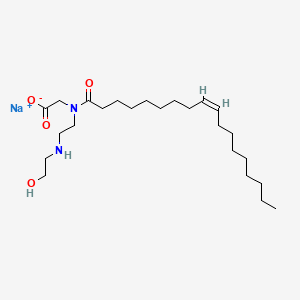
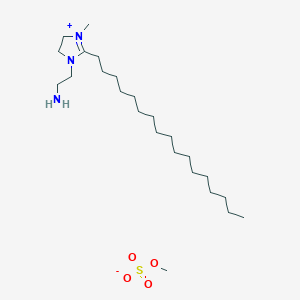
![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
